molecular formula C6H8F2N4O B13543666 3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B13543666
M. Wt: 190.15 g/mol
InChI Key: YAZCUGOZRUCOHR-UHFFFAOYSA-N
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Description

3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide: is a novel compound designed for its potential anti-tubercular activity. Tuberculosis (TB) remains a global health concern, and finding effective drugs is crucial. This compound belongs to a class of benzamide derivatives and has been investigated for its ability to combat Mycobacterium tuberculosis H37Ra .

Preparation Methods

The synthetic route to obtain this compound involves several steps. While I don’t have specific details on the exact synthetic pathway, it likely includes reactions such as amidation, cyclization, and fluorination. Industrial production methods may involve scalable processes using suitable reagents and conditions to achieve high yields.

Chemical Reactions Analysis

    Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution. These transformations could modify its functional groups or enhance its biological activity.

    Common Reagents and Conditions: Specific reagents and conditions would depend on the synthetic steps. For example, fluorination might involve reagents like hydrogen fluoride (HF) or fluorinating agents.

    Major Products: The major products formed during synthesis could include intermediates, isomers, or the final compound itself.

Scientific Research Applications

    Biology: Investigations focus on its impact on bacterial growth, cellular processes, and interactions with biomolecules.

    Medicine: It may serve as a lead compound for developing new anti-TB drugs.

    Industry: Companies explore its industrial applications, such as in pharmaceuticals or agrochemicals.

Mechanism of Action

  • The compound likely interacts with specific molecular targets in Mycobacterium tuberculosis. Further studies are needed to elucidate its precise mechanism.
  • It may disrupt essential pathways, inhibit enzymes, or affect cell wall synthesis.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other anti-TB compounds.

    Similar Compounds: While I don’t have a specific list, other benzamide derivatives or pyrazole-based molecules could be relevant.

Remember that this compound’s development is ongoing, and more research is needed to fully understand its potential

Properties

Molecular Formula

C6H8F2N4O

Molecular Weight

190.15 g/mol

IUPAC Name

3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C6H8F2N4O/c7-4(8)2-10-6(13)3-1-5(9)12-11-3/h1,4H,2H2,(H,10,13)(H3,9,11,12)

InChI Key

YAZCUGOZRUCOHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1N)C(=O)NCC(F)F

Origin of Product

United States

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